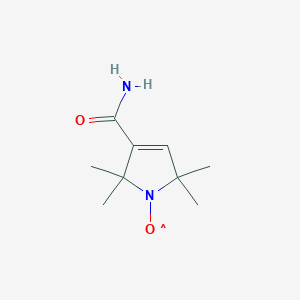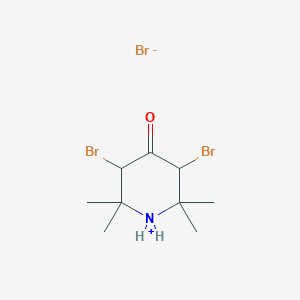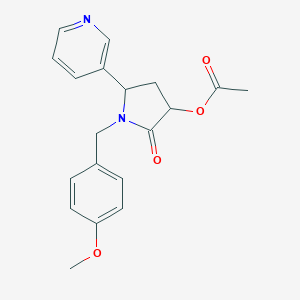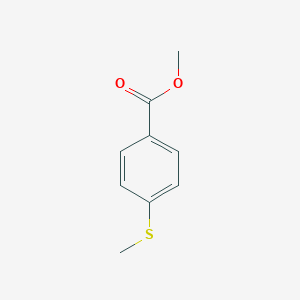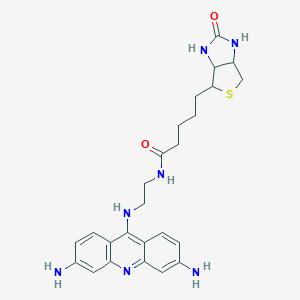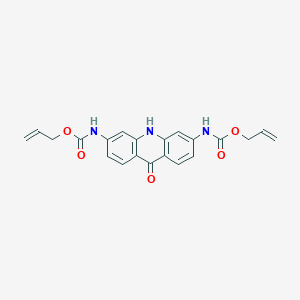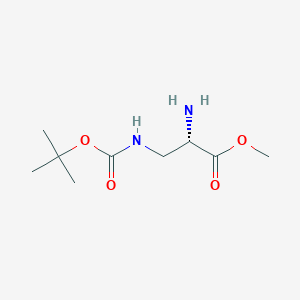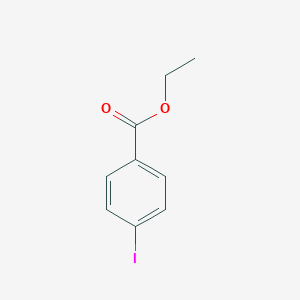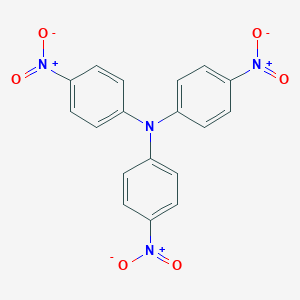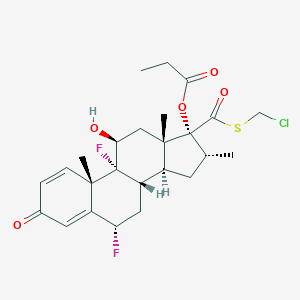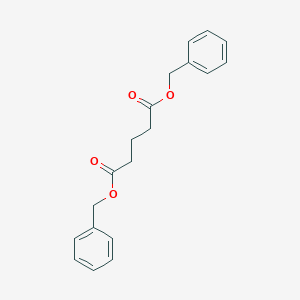
Dibenzyl Pentanedioate
Übersicht
Beschreibung
Dibenzyl Pentanedioate is a chemical compound primarily used in organic synthesis. It contains 60 atoms; 28 Hydrogen atoms, 24 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .
Synthesis Analysis
The synthesis of Dibenzyl Pentanedioate involves a multistep process starting with readily available benzaldehyde. The sequence includes the conversion of benzaldehyde to benzoin using thiamin as a catalyst. In the second step, the benzoin is oxidized to benzil through the use of an oxidizing agent. The third step is a condensation reaction of benzil with dibenzyl ketone (1,3-diphenyl-2-propanone) to produce tetraphenylcyclopentadienone .Molecular Structure Analysis
The Dibenzyl Pentanedioate molecule contains a total of 61 bonds; 33 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 2 secondary amides (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving Dibenzyl Pentanedioate are complex and involve multiple transformations. For instance, the conversion of benzaldehyde to benzoin, the oxidation of benzoin to benzil, and the condensation reaction of benzil with dibenzyl ketone are some of the key steps in the synthesis process .Wissenschaftliche Forschungsanwendungen
Application in Antifungal Research
Scientific Field
Medical Mycology
Summary of Application
The compound is used in the creation of cobalt(II)-coordination polymers, which have demonstrated potential antifungal properties.
Methods of Application
Glutarates bridge Coii ions to form 2D sheets, and the sheets are connected either by bpa or by bpp ligands to form 3D networks. The antifungal properties of these new Co-CPs were tested against two model fungal pathogens, Candida albicans and Aspergillus niger .
Results or Outcomes
Under the maximum concentration of Co-CPs, 2.0 mg mL−1, the inhibition rates of Co-CPs against A. niger were much lower (44–62%) than those (90–99.98%) observed in C. albicans .
Application in Bio-based Production
Scientific Field
Microbial Cell Factories
Summary of Application
The compound is used in the bio-based production of glutarate, a carbon-5 dicarboxylic acid with recognized value for commercial plastics and other applications, using metabolically engineered Corynebacterium glutamicum .
Methods of Application
Adaptive laboratory evolution was used to improve a C. glutamicum strain engineered for production of the C5-dicarboxylic acid glutarate by flux enforcement .
Results or Outcomes
The fastest growing mutant produced glutarate with a twofold higher volumetric productivity of 0.18 g L−1 h−1 than the parental strain .
Application in Carbon-5 Chemical Production
Scientific Field
Chemical Engineering
Summary of Application
The compound is used in the bio-based production of glutarate, a carbon-5 dicarboxylic acid, using metabolically engineered Corynebacterium glutamicum .
Methods of Application
The production process involves the use of a bio-based route to produce glutarate .
Results or Outcomes
The production process has been established and recognized for its value in commercial plastics and other applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
dibenzyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHJBTWPOYHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407565 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl Pentanedioate | |
CAS RN |
56977-08-3 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




